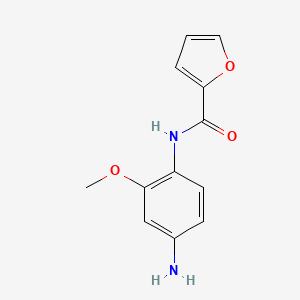

Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Molecular Structure Analysis

Thiazole is a five-membered ring with sulfur and nitrogen atoms . It’s aromatic, meaning that it has a ring of atoms with pi electrons that are delocalized, or free to move across multiple atoms .

Chemical Reactions Analysis

Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive sites on the ring . These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. Thiazole itself is a polar compound due to the presence of nitrogen and sulfur atoms, and it’s likely to be soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

This compound can be used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process, as well as in the chemical and pharmaceutical production process .

Pharmaceutical Intermediate

“Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate” is also used as a pharmaceutical intermediate . It is primarily used in the development and production of various pharmaceuticals .

Antimicrobial Activity

Some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines synthesized via reaction of hydrazonoyl halides with this compound have shown antimicrobial activity .

Regulation of Central Inflammation

This compound can play an important role in the regulation of central inflammation . It can be used to control the brain inflammation process .

Biosafe Antioxidant Self-Healing Hydrogel

The compound has been used in the synthesis of a new type of Hantzsch monomer, which has been applied in the visualization of cell anti-aggregation polymers and curcumin delivery polymer synthesis . In 2023, a research group at Tsinghua University developed a simple method to prepare antioxidant self-healing hydrogels using this Hantzsch monomer . The obtained hydrogel has excellent antioxidant properties and low cytotoxicity, showing potential applications in the field of biomaterials .

Synthesis of Fluorescent Polymers

The Hantzsch monomer synthesized using this compound can be used to prepare fluorescent polymers . These polymers can recognize cells, sugars, curcumin, etc., and have potential applications in various fields .

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can act as peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of central inflammation .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The supramolecular structures of similar compounds were analyzed to understand the effect of variations in functional groups on molecular geometry, conformation, and packing of molecules in the crystalline lattice . This suggests that the compound’s action could potentially be influenced by environmental factors.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(16)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUSTCYNNQYMJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)